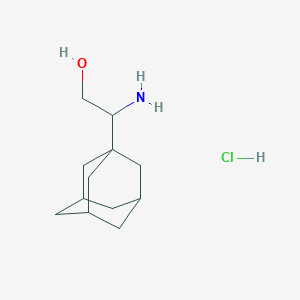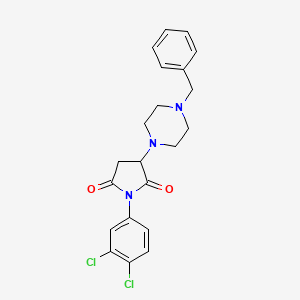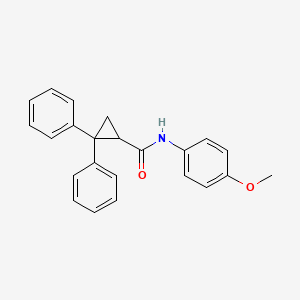![molecular formula C18H18N4O B5231751 (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)
(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of azabicyclooctane derivatives, which are known for their pharmacological properties.
Mécanisme D'action
The mechanism of action of (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane involves inhibition of the dopamine transporter (DAT). DAT is responsible for the reuptake of dopamine from the synaptic cleft, and inhibition of this transporter leads to increased levels of dopamine in the brain. This increase in dopamine levels can help alleviate symptoms of Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane are primarily related to its activity as a DAT inhibitor. This compound has been shown to increase dopamine levels in the brain, which can lead to improvements in motor function and other neurological symptoms.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane in lab experiments include its well-defined chemical structure and its known mechanism of action. However, limitations include the potential for toxicity and the need for further research to fully understand its therapeutic potential.
Orientations Futures
For research on (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane include exploring its potential for the treatment of Parkinson's disease and other neurological disorders. Additionally, further research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of more efficient synthesis methods may help make this compound more readily available for research purposes.
Méthodes De Synthèse
The synthesis of (1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane involves several steps. The starting material is 1-benzofuran-2-carboxylic acid, which is converted to 1-benzofuran-2-ylamine. This is then reacted with 2,4,5-trichloropyrimidine to form 5-(1-benzofuran-2-yl)-1,2,4-triazin-3-ylamine. The final step involves the reaction of this intermediate with (1R,5S)-6-azabicyclo[3.2.1]oct-2-ene-2-carboxylic acid to yield the desired compound.
Applications De Recherche Scientifique
(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane has been extensively studied for its potential therapeutic applications. It has been shown to have activity as a dopamine transporter (DAT) inhibitor, which makes it a potential candidate for the treatment of Parkinson's disease and other neurological disorders.
Propriétés
IUPAC Name |
(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c1-2-7-16-13(5-1)9-17(23-16)15-10-19-21-18(20-15)22-11-12-4-3-6-14(22)8-12/h1-2,5,7,9-10,12,14H,3-4,6,8,11H2/t12-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXHREORUGXEJB-OCCSQVGLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)N(C2)C3=NC(=CN=N3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H](C1)N(C2)C3=NC(=CN=N3)C4=CC5=CC=CC=C5O4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)

![(4-chlorophenyl)[1-(2-hydroxy-4-methoxybenzyl)-3-piperidinyl]methanone](/img/structure/B5231683.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)


![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)
